N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide
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Overview
Description
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide is a complex organic compound characterized by the presence of bromine, iodine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound to introduce the bromine and iodine atoms. This is followed by the formation of the amide linkage through a reaction with an appropriate amine and acid chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and iodine sources, followed by amide formation in the presence of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-iodo-6-methylphenyl)-2-methylbut-2-enamide
- 1-(4-bromo-2-iodo-6-methylphenyl)-1H-pyrrole
Uniqueness
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide is unique due to its specific combination of bromine, iodine, and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
922170-75-0 |
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Molecular Formula |
C13H15BrINO |
Molecular Weight |
408.07 g/mol |
IUPAC Name |
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide |
InChI |
InChI=1S/C13H15BrINO/c1-5-8(2)13(17)16(4)12-9(3)6-10(14)7-11(12)15/h5-7H,1-4H3 |
InChI Key |
VKZRPGJWQZJACL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)N(C)C1=C(C=C(C=C1C)Br)I |
Origin of Product |
United States |
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